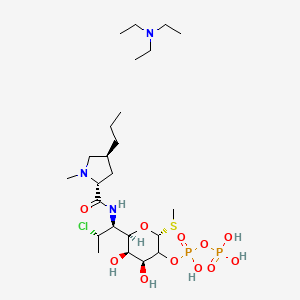
Clindamycin Pyrophosphate Triethylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin Pyrophosphate Triethylamine Salt: is a chemical compound that serves as an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is known for its molecular formula C18H35ClN2O11P2S xC6H15N and a molecular weight of 584.94 . It is primarily used in scientific research and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Pyrophosphate Triethylamine Salt involves the chemical modification of Clindamycin. The process typically includes the reaction of Clindamycin with pyrophosphoric acid and triethylamine under controlled conditions to form the desired salt.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves the use of advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Clindamycin Pyrophosphate Triethylamine Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Clindamycin Pyrophosphate Triethylamine Salt is used as a reagent in the synthesis of other chemical compounds and in studying reaction mechanisms.
Biology: In biological research, this compound is utilized to investigate the effects of Clindamycin derivatives on bacterial growth and resistance mechanisms.
Medicine: Medically, this compound is studied for its potential antibacterial properties and its role as an impurity in Clindamycin formulations.
Industry: In the pharmaceutical industry, this compound is used in the quality control of Clindamycin products to ensure the absence of impurities.
Wirkmechanismus
The mechanism by which Clindamycin Pyrophosphate Triethylamine Salt exerts its effects involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins.
Vergleich Mit ähnlichen Verbindungen
Clindamycin Hydrochloride: A commonly used form of Clindamycin.
Lincomycin: The parent compound from which Clindamycin is derived.
Clindamycin Phosphate: Another salt form of Clindamycin.
Uniqueness: Clindamycin Pyrophosphate Triethylamine Salt is unique in its chemical structure and impurity profile, which differentiates it from other Clindamycin derivatives. Its specific properties make it valuable in certain research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C24H50ClN3O11P2S |
|---|---|
Molekulargewicht |
686.1 g/mol |
IUPAC-Name |
[(2R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C18H35ClN2O11P2S.C6H15N/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(30-15)35-4)31-34(28,29)32-33(25,26)27;1-4-7(5-2)6-3/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H,28,29)(H2,25,26,27);4-6H2,1-3H3/t9-,10-,11+,12+,13+,14-,15+,16?,18+;/m0./s1 |
InChI-Schlüssel |
UVUNRGAUHMRWLA-BGXWHCHHSA-N |
Isomerische SMILES |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H](C([C@H](O2)SC)OP(=O)(O)OP(=O)(O)O)O)O)[C@H](C)Cl.CCN(CC)CC |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OP(=O)(O)O)O)O)C(C)Cl.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
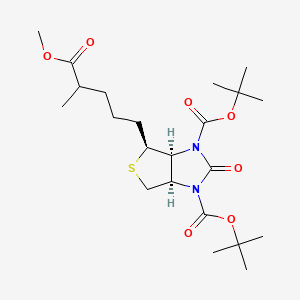

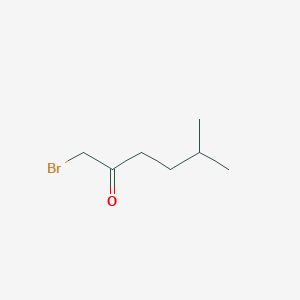
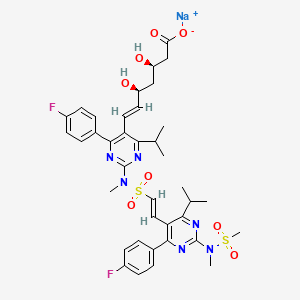
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
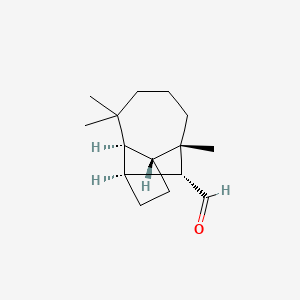
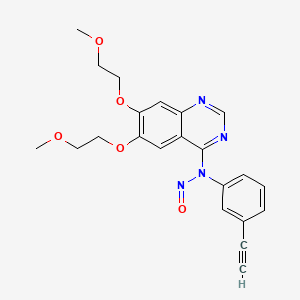
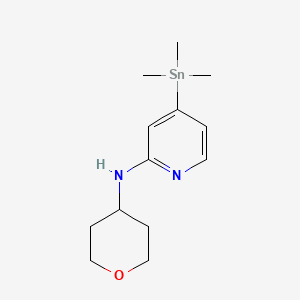
![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)

![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)

![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)
